molecular formula C10H9ClO B1294215 trans-2-Phenylcyclopropanecarbonyl chloride CAS No. 939-87-7

trans-2-Phenylcyclopropanecarbonyl chloride

Cat. No. B1294215
CAS RN: 939-87-7
M. Wt: 180.63 g/mol
InChI Key: SODZBMGDYKEZJG-DTWKUNHWSA-N
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Description

trans-2-Phenylcyclopropanecarbonyl chloride is a compound that is structurally characterized by the presence of a cyclopropane ring with a phenyl group and a carbonyl chloride moiety. The vibrational spectra of cyclopropylcarbonyl chloride, a related compound, have been studied, revealing the existence of two discrete rotational isomers in the vapor and liquid states, which differ in stability depending on the state of matter .

Synthesis Analysis

The synthesis of compounds related to trans-2-phenylcyclopropanecarbonyl chloride involves various reactions. For instance, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates can react with nitriles in the presence of tin(IV) chloride to yield trisubstituted oxazoles . This process involves the in situ generation of intermediates followed by conjugate addition and cyclization. Additionally, the solvolysis of related compounds, such as p-(trans-2-substituted cyclopropyl)-α-methylbenzyl chlorides, has been studied, indicating that the trans isomers are more reactive than their cis counterparts .

Molecular Structure Analysis

The molecular structure of compounds with a cyclopropane ring can be quite complex. For example, the crystal and molecular structures of a new anti-ulcer agent with a trans-cyclohexylcarbonyl moiety have been determined, showing a rigid bent-rod-like conformation and specific intermolecular interactions . Although this is not the exact compound , it provides insight into the structural aspects of cyclopropane-containing molecules.

Chemical Reactions Analysis

Chemical reactions involving cyclopropane rings can lead to various products. Photoreactions of trans-cyclopropane derivatives have been shown to result in ring expansion, fragmentation, and isomerization, depending on the experimental conditions . Additionally, the Staudinger reaction of platinum(II)- and palladium(II)-coordinated phenyl isocyanide derivatives can lead to the formation of heterocyclic carbene complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be influenced by their molecular structure. For instance, the solvolysis rates of trans-cyclopropyl derivatives are affected by the substituents on the cyclopropane ring, with electron-donating and electron-attracting groups impacting the reactivity . The resolution of trans-dichloro-cyclopropanecarboxylic acid through crystallization of its salts with chiral amines demonstrates the potential for chiral separation of cyclopropane derivatives .

Scientific Research Applications

Synthesis of Organic Compounds

Research has shown that trans-2-Phenylcyclopropanecarbonyl chloride plays a role in the synthesis of various organic compounds. For example, its dimerization leads to the formation of anti-trans-1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione, a compound with a confirmed structure through X-ray analysis (Voss, Röske & Adiwidjaja, 2019). Additionally, its transformations, when treated with aluminium chloride (AlCl3), result in highly substituted 2-pyrones and, alternatively, 1-indanones when treated with titanium(IV) chloride (TiCl4) (Sathishkannan & Srinivasan, 2014).

Safety And Hazards

Trans-2-Phenylcyclopropanecarbonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It has hazard statements H314 and H318. Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection. If swallowed, rinse mouth but do not induce vomiting. If it comes into contact with skin or hair, remove all contaminated clothing and rinse skin with water or shower. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

(1R,2R)-2-phenylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODZBMGDYKEZJG-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246007
Record name trans-2-Phenyl-1-cyclopropanecarbonyl chloride
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Phenylcyclopropanecarbonyl chloride

CAS RN

939-87-7
Record name trans-2-Phenyl-1-cyclopropanecarbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbonyl chloride, 2-phenyl-, (E)-
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Record name 939-87-7
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Record name trans-2-Phenyl-1-cyclopropanecarbonyl chloride
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Record name trans-2-phenylcyclopropanecarbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
OA Subbotin, AS Kozmin, YK Grishin… - Organic Magnetic …, 1972 - Wiley Online Library
… amine (0.17 mole) in 300 ml of dry ether, trans-2-phenylcyclopropanecarbonyl chloride (0.17 mole) was added at O", the mixture was stirred for an hour, triethylamine hydrochloride was …
Number of citations: 56 onlinelibrary.wiley.com
Rendy, Y Zhang, A McElrea, A Gomez… - The Journal of Organic …, 2004 - ACS Publications
… The major product (25) has been prepared previously by the reaction of trans-2-phenylcyclopropanecarbonyl chloride with AlCl 3 , 18 but to our knowledge, this is the first report of a …
Number of citations: 142 pubs.acs.org
C Guillonneau, A Pierré, Y Charton… - Journal of medicinal …, 1999 - ACS Publications
… (R,S)-trans-2-Phenylcyclopropanecarbonyl chloride 24 (0.53 g, 2.9 mmol in tetrahydrofuran (50 mL) was added at 5 C to a stirred solution of 9-hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]…
Number of citations: 91 pubs.acs.org
RD Westland, JL Holmes, ML Mouk… - Journal of Medicinal …, 1968 - ACS Publications
… methyl group as a nitrogen substituent of S-2-aminoethyl thiosulfate required yet another approach: trans2-phenylcyclopropanecarbonyl chloride + H2NCH2CH2OH — …
Number of citations: 30 pubs.acs.org
RR Lavieri - 2014 - search.proquest.com
Lipids are essential biomolecules that fulfill roles as structural building blocks, energy storage units and both inter-cellular and intra-cellular signaling molecules. The term “lipid” …
Number of citations: 2 search.proquest.com
DE MCKAY JR - 1966 - search.proquest.com
University of Illinois, Ph.D., 1966 Page 1 This dissertation has been microfilmed exactly as recelved 66-7772 McKAY, Jr., Donald Edward, 1938– 5yNTETIC APPROACHES TO …
Number of citations: 2 search.proquest.com
HL Smith - 1970 - search.proquest.com
… Except for phenylacetyl chloride, cyclobutanecarbonyl chloride and trans-2-phenylcyclopropanecarbonyl chloride, which were purchased from Aldrich, the acid chlorides used in the …
Number of citations: 1 search.proquest.com

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